molecular formula C9H7F3N2O B6171155 1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol CAS No. 1780985-68-3

1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol

Cat. No.: B6171155
CAS No.: 1780985-68-3
M. Wt: 216.2
InChI Key:
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Description

1-Methyl-3-(trifluoromethyl)-1H-indazol-6-ol is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol typically involves the reaction of 1-methylindazole with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-indazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed:

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-1H-indazol-6-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Methyl-3-(trifluoromethyl)-1H-indole
  • 1-Methyl-3-(trifluoromethyl)-1H-benzimidazole

Comparison: 1-Methyl-3-(trifluoromethyl)-1H-indazol-6-ol is unique due to its indazole core structure, which provides distinct electronic and steric properties compared to pyrazole, indole, and benzimidazole derivatives. The presence of the trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research applications .

Properties

CAS No.

1780985-68-3

Molecular Formula

C9H7F3N2O

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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